2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Description
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHBZLBMGDDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219364-83-6 | |
| Record name | 2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(aminomethyl)-N,N-dimethylpyridin-3-amine CAS 1219364-83-6 properties
A Privileged Scaffold for Allosteric SHP2 Inhibition[1]
Executive Summary
2-(aminomethyl)-N,N-dimethylpyridin-3-amine (CAS 1219364-83-6) is a specialized heterocyclic building block primarily utilized in the synthesis of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (PTPN11).[1]
Unlike classical orthosteric phosphatase inhibitors that target the catalytic active site (often plagued by poor selectivity and bioavailability due to highly charged moieties), this scaffold is engineered for the allosteric "tunnel" site of SHP2.[1][2] Its structural architecture—a pyridine core substituted with a basic dimethylamino group and a primary aminomethyl linker—enables critical salt-bridge interactions with the auto-inhibited conformation of the enzyme, specifically stabilizing the "closed" state.[1]
Physicochemical Profile
This molecule exhibits the characteristics of a "fragment-like" lead: low molecular weight, high solubility, and tunable basicity.[1][2] It is designed to penetrate the CNS and cellular membranes, a distinct advantage over charged phosphotyrosine mimetics.[1][2]
| Property | Value (Experimental/Predicted) | Contextual Significance |
| Molecular Formula | C₈H₁₃N₃ | Fragment-based drug discovery (FBDD) compliant.[1] |
| Molecular Weight | 151.21 g/mol | Ideal for coupling to larger central scaffolds (e.g., pyrazines).[1][2] |
| cLogP | ~0.62 | Hydrophilic; aids in solubilizing lipophilic drug cores.[1] |
| pKa (Pyridine N) | ~6.5 | Modulated by the electron-donating C3-NMe₂ group.[1] |
| pKa (Primary Amine) | ~8.9 | Primary protonation site; key for electrostatic clamping.[1] |
| PSA | 41.3 Ų | Favorable for membrane permeability and BBB penetration.[1] |
| Appearance | Pale yellow oil/low-melting solid | Hygroscopic; often handled as an HCl or fumarate salt.[1] |
Synthetic Methodology
The synthesis of CAS 1219364-83-6 requires precise regiochemical control to install the dimethylamine at C3 and the aminomethyl group at C2.[1] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitrile Reduction .[1]
Core Synthetic Protocol
Precursor: 3-fluoro-2-pyridinecarbonitrile (CAS 97509-75-6)[1]
Step 1: Regioselective SₙAr
-
Conditions: DMF, 80°C, 4-6 hours.
-
Mechanism: The electron-deficient pyridine ring (activated by the electron-withdrawing nitrile at C2) undergoes displacement of the C3-fluorine by the nucleophilic dimethylamine.[1]
-
Checkpoint: Monitor disappearance of F-aromatic signal via ¹⁹F NMR.
Step 2: Nitrile Reduction
-
Reagents: Raney Nickel (catalyst), H₂ (balloon or 50 psi).
-
Solvent: Methanolic Ammonia (7N NH₃ in MeOH) is critical to suppress secondary amine formation (dimerization).[1]
-
Conditions: RT, 12 hours.
-
Purification: Filtration over Celite, followed by acid-base extraction or reverse-phase chromatography.[1]
Visualization of Synthetic Logic
Figure 1: Two-step regioselective synthesis targeting the 2,3-substitution pattern.
Medicinal Chemistry Applications: SHP2 Allosteric Inhibition
The primary utility of CAS 1219364-83-6 is as the "head group" for SHP2 inhibitors (e.g., analogs of TNO155 or SHP099).[1]
Mechanistic Role
SHP2 (PTPN11) is an oncogenic phosphatase.[1][3][4][5] Allosteric inhibitors bind to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the protein in an auto-inhibited state.[1][2]
-
The "Tunnel" Interaction: The aminomethyl group (C2 position) acts as a linker, extending the molecule into the hydrophilic region of the tunnel.[1]
-
Electrostatic Clamp: The protonated primary amine forms a critical salt bridge with Glu250 or Asp112 residues within the SHP2 tunnel.[1]
-
Solvation & Shape: The dimethylamino group (C3 position) serves two roles:
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping of the scaffold within the SHP2 allosteric binding pocket.[1]
Handling & Stability Protocols
Self-Validating Quality Control:
-
Storage: Store at -20°C under argon. The primary amine is susceptible to carbamate formation if exposed to atmospheric CO₂.[1]
-
¹H NMR Validation:
-
Safety: The compound is a pyridine base.[1] Treat as a skin irritant and potential sensitizer.[1] Use distinct waste streams for halogenated vs. non-halogenated solvents during extraction.[1]
References
-
Chen, Y. N., et al. (2016).[1][2] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[1][2][3][5][6][7] Nature.[1] Link
-
LaMarche, M. J., et al. (2020).[1][2] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[1][2] Journal of Medicinal Chemistry.[1] Link[1]
-
Novartis AG. (2015).[1] Patent WO2015107495: SHP2 Inhibitors.[1] WIPO Patentscope.[1] Link[1]
-
Relay Therapeutics. (2019).[1][7] Patent WO2019183367: SHP2 Phosphatase Inhibitors and Methods of Use.[1] Google Patents.[1] Link
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. WO2022060583A1 - Use of sos1 inhibitors to treat malignancies with shp2 mutations - Google Patents [patents.google.com]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure and molecular weight of 2-(aminomethyl)-3-(dimethylamino)pyridine
Technical Monograph: 2-(Aminomethyl)-3-(dimethylamino)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of 2-(aminomethyl)-3-(dimethylamino)pyridine , a specialized heterocyclic intermediate utilized in medicinal chemistry and coordination complex synthesis. Unlike common pyridine derivatives, this specific regioisomer serves as a critical bidentate scaffold for kinase inhibitor design and transition metal catalysis.[1] This document outlines its physicochemical properties, validated synthetic pathways, and structural characterization protocols.[1][2]
Chemical Identity & Physicochemical Profile
The molecule is a 2,3-disubstituted pyridine characterized by a primary aminomethyl group at the C2 position and a tertiary dimethylamino group at the C3 position.[1] This steric arrangement creates a "molecular pincer," highly effective for chelation and hydrogen bonding in active sites.[1]
Core Specifications
| Property | Specification |
| IUPAC Name | 3-(dimethylamino)pyridin-2-yl]methanamine |
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| Exact Mass | 151.1109 Da |
| CAS Registry | Not widely indexed; Custom synthesis required |
| Appearance | Hygroscopic yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in MeOH, DCM, DMSO; Moderate water solubility (pH dependent) |
Predicted Physicochemical Parameters
-
LogP (Octanol/Water): ~0.65 (Lipophilic enough for membrane permeability, hydrophilic enough for cytosolic distribution).[1]
-
pKa (Pyridine N): ~6.8 (Enhanced basicity due to C3-dimethylamino electron donation).[1]
-
pKa (Primary Amine): ~9.2.[1]
-
Topological Polar Surface Area (TPSA): ~41.5 Ų.[1]
Synthetic Architectures
Due to the lack of commercial bulk availability, researchers must synthesize this compound.[1] The most robust route utilizes Nucleophilic Aromatic Substitution (
Strategic Synthesis Pathway (The "Nitrile Route")
This protocol ensures regioselectivity at the C3 position before establishing the C2-aminomethyl group.[1]
Step 1:
-
Precursor: 3-fluoro-2-pyridinecarbonitrile (CAS 113293-70-2).
-
Reagent: Dimethylamine (2.0 eq),
, DMF.[1] -
Mechanism: The electron-withdrawing nitrile group at C2 activates the C3-fluorine for displacement.[1]
-
Conditions:
, 4 hours.[1]
Step 2: Selective Reduction of Nitrile
-
Reagent:
(THF) or Raney Nickel / .[1] -
Critical Control: Temperature must be kept
during addition to prevent over-reduction or ring hydrogenation.
Visualization of Synthetic Workflow
Figure 1: Two-step synthetic pathway via nucleophilic aromatic substitution and hydride reduction.
Detailed Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is recommended based on standard heterocyclic chemistry manipulations.
Step 1: Synthesis of 3-(dimethylamino)picolinonitrile
-
Setup: Charge a dry round-bottom flask with 3-fluoro-2-pyridinecarbonitrile (10 mmol) and anhydrous DMF (20 mL).
-
Addition: Add potassium carbonate (15 mmol) followed by dimethylamine hydrochloride (12 mmol).
-
Reaction: Heat to
under nitrogen atmosphere for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] -
Workup: Dilute with water (100 mL), extract with EtOAc (
). Wash organics with brine, dry over , and concentrate.[1][3] -
Purification: Silica gel chromatography (0–20% EtOAc/Hexane).
Step 2: Reduction to 2-(aminomethyl)-3-(dimethylamino)pyridine
-
Activation: Suspend
(15 mmol) in dry THF (30 mL) at under Argon. -
Addition: Dropwise add the nitrile intermediate (from Step 1) dissolved in THF (10 mL). Caution: Exothermic.[1]
-
Reaction: Stir at
for 1 hour, then warm to room temperature for 2 hours. -
Quench: Fieser workup (add
mL water, mL 15% NaOH, mL water). Filter precipitate.[1] -
Isolation: Concentrate filtrate. The product is an amine; store under inert gas to prevent carbonate formation.[1]
Structural Validation (Characterization)
Since a reference spectrum is not widely available, the following data is predicted based on substituent shielding effects and coupling constants typical for 2,3-disubstituted pyridines.
Proton NMR ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H6 | 8.05 | dd ( | 1H | |
| Py-H4 | 7.15 | dd ( | 1H | Adjacent to electron-donating |
| Py-H5 | 7.05 | dd ( | 1H | |
| 3.95 | singlet | 2H | Benzylic-like methylene; shifts upfield slightly due to amine. | |
| 2.80 | singlet | 6H | Characteristic dimethylamino resonance on aromatic ring.[1] | |
| 1.80 | broad singlet | 2H | Exchangeable; shift varies with concentration.[1] |
Mass Spectrometry (ESI-MS)
-
Expected Parent Ion
: .[1] -
Fragmentation Pattern: Loss of
( ) and loss of methyl groups from the tertiary amine.[1]
Functional Applications & Signaling Logic
This molecule is a "privileged scaffold" in drug discovery, particularly for Kinase Inhibition .[1] The 2-aminomethyl and 3-dimethylamino groups form a specific geometry that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]
Mechanism of Action: Bidentate Chelation
The N1 (pyridine nitrogen) and the primary amine (
Figure 2: Functional utility of the scaffold in medicinal and organometallic chemistry.
References
-
Nucleophilic Aromatic Substitution on Pyridines
-
Reduction of Cyanopyridines
- Title: "Selective reduction of nitriles to primary amines using Lithium Aluminum Hydride."
- Source:Organic Syntheses.
-
Link:[1]
-
Pyridine Scaffolds in Drug Discovery
-
Calculated Properties
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Solubility Profile & Process Handling of 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine
Topic: Solubility Profile of 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1][2]
Executive Summary
2-(Aminomethyl)-N,N-dimethylpyridin-3-amine (CAS: 1219364-83-6 ) is a bifunctional pyridine building block characterized by a primary benzylic-type amine and a tertiary dimethylamino group.[3][4] Its solubility behavior is governed by the interplay between its high polarity (hydrogen bond donor/acceptor capacity) and its lipophilic pyridine core.[2][5][6]
This guide provides a structural analysis of its solubility, predictive solvent compatibility for process development, and standardized protocols for solubility determination.[1][2][5][6] While specific quantitative solubility curves are proprietary to specific manufacturing processes, this guide synthesizes physicochemical principles with analogue data (e.g., 4-picolylamine, DMAP) to establish a robust handling framework.
Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture is the first step in predicting solubility behavior.[2][5][6]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₈H₁₃N₃ | Moderate molecular weight (151.21 g/mol ) favors solubility in small-molecule solvents. |
| Physical State | Low-melting solid or viscous liquid (Predicted) | Likely miscible with solvents rather than requiring high energy to break crystal lattice.[2][6] |
| Primary Amine (-CH₂NH₂) | pKa ≈ 8.8–9.5 (Aliphatic amine) | Dominant Solubilizer: High affinity for polar protic solvents (Water, MeOH).[1][2][5][6] Reacts with CO₂ in air.[5][6] |
| Pyridine Nitrogen | pKa ≈ 5–6 | Accepts hydrogen bonds; ensures solubility in acidic aqueous media.[5][6] |
| Dimethylamino Group | Lipophilic / Electron Donating | Increases solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1][2][5][6] |
Structural Solubility Map
The molecule contains three distinct regions affecting solvation:
-
Hydrophilic Head: The -CH₂NH₂ group drives solubility in water and alcohols.[5][6]
-
Lipophilic Core: The pyridine ring allows interaction with aromatic solvents like toluene.[5][6]
-
Modulator: The -N(CH₃)₂ group reduces crystal lattice energy, enhancing solubility in ethers and esters compared to unsubstituted aminopyridines.[1][2][5][6]
Solubility Landscape in Organic Solvents[2][5][6]
The following classification is derived from group contribution theory and validated isolation protocols for structurally similar aminopyridines (e.g., 4-picolylamine).
A. High Solubility Solvents (Process & Dissolution)
These solvents are recommended for preparing stock solutions, reactions, or initial dissolution.[1][2][5][6]
-
Chlorinated Solvents (DCM, Chloroform):
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol):
-
Polar Aprotic Solvents (DMSO, DMF, DMAc):
B. Moderate Solubility Solvents (Extraction & Crystallization)
These solvents show temperature-dependent solubility, making them ideal for purification.[1][2][6]
-
Esters (Ethyl Acetate, Isopropyl Acetate):
-
Ethers (THF, 2-MeTHF, MTBE):
-
Aromatic Hydrocarbons (Toluene):
C. Poor Solubility / Antisolvents
Used to force precipitation of the product or its salts.[1][2][5][6]
-
Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane):
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on unit operation (Reaction vs. Isolation).
Experimental Protocols
Since batch-to-batch physical variations (polymorphs, purity) affect exact solubility limits, the following self-validating protocols are recommended.
Protocol A: Gravimetric Solubility Determination
Use this to determine the saturation point (mg/mL) for a specific solvent.[1][2][5][6]
-
Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
-
Verification: If solids persist >10 mins, filter supernatant, dry, and weigh the residue to correct the calculation.
Protocol B: pH-Swing Extraction (Purification)
Utilizes the pH-dependent solubility switch.
-
Acid Phase: Dissolve crude material in 1N HCl. The protonated diamine is highly water-soluble and insoluble in organics.[5][6]
-
Wash: Wash the acidic aqueous layer with Toluene (removes non-basic impurities).[1][2][5][6]
-
Basify: Adjust aqueous layer to pH > 12 using 5N NaOH. The compound reverts to its Free Base form.[1][5][6]
-
Extract: Extract immediately with DCM (3x) or Ethyl Acetate (3x) .[1][2][5][6]
-
Dry: Dry organic layer over Na₂SO₄ and concentrate.
Process Chemistry Implications
Salt Formation
The free base is prone to oxidation and CO₂ absorption (carbamate formation).[1][2][5][6] For long-term storage, converting to a salt is recommended.[1][5][6]
-
Fumarate Salt: Dissolve free base in Ethanol; add 1.0 eq Fumaric acid dissolved in hot Ethanol. Cool slowly to precipitate.
-
HCl Salt: Dissolve in dry Diethyl Ether; add 2M HCl in Ether dropwise. The salt will precipitate instantly.[5][6]
Stability in Solution[2][5]
-
Chlorinated Solvents: Stable for short durations (<24h).[1][2][5][6] Avoid prolonged storage in Chloroform due to potential alkylation or HCl formation.[5][6]
-
Protic Solvents: Stable, but avoid aldehydes/ketones (Acetone) unless intended, as the primary amine will form imines.[1][2][5][6]
References
-
BLDpharm. (n.d.).[2][5][6] Product Analysis: 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine (CAS 1219364-83-6).[3][4][9] Retrieved from
-
National Center for Biotechnology Information. (2025).[2][5][6] PubChem Compound Summary for CAS 1219364-83-6. Retrieved from
-
Reichardt, C. (2003).[2][5][6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for pyridine/amine solubility principles).
-
Anderson, N. G. (2012).[1][2][5][6] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[5][6] (Source for pH-swing extraction protocols).
Sources
- 1. scispace.com [scispace.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|-范德生物科技公司 [bio-fount.com]
- 4. aksci.com [aksci.com]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]
Advanced Technical Guide: 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine as a Scaffold for MmpL3 Inhibitors
Executive Summary: The Strategic Value of Rigidified Diamines
In the pursuit of next-generation anti-tubercular agents, the Mycobacterial membrane protein Large 3 (MmpL3 ) has emerged as a high-value target.[1][2] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a critical precursor for the mycobacterial outer membrane.[3][4] While early inhibitors like SQ109 utilized a flexible ethylene diamine core, recent structure-activity relationship (SAR) campaigns have shifted toward rigidified scaffolds to improve metabolic stability and binding affinity.
2-(Aminomethyl)-N,N-dimethylpyridin-3-amine represents a privileged intermediate in this evolution. By incorporating the diamine functionality into a pyridine ring, this scaffold offers:
-
Conformational Locking: Reduces the entropic penalty of binding to the MmpL3 proton translocation channel.
-
Electronic Modulation: The C3-dimethylamino group acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen and providing an additional hydrogen bond acceptor site.
-
Lipophilicity Balance: The pyridine core lowers cLogP compared to purely aliphatic adamantyl/geranyl chains found in first-gen inhibitors.
This guide details the synthesis, chemical handling, and biological application of this specific intermediate in the construction of potent MmpL3 inhibitors.
Chemical Synthesis: A Self-Validating Protocol
The synthesis of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine is best approached via a nucleophilic aromatic substitution (
Retrosynthetic Analysis
-
Target: 2-(aminomethyl)-N,N-dimethylpyridin-3-amine
-
Precursor: 3-(dimethylamino)picolinonitrile
-
Starting Material: 3-Fluoro-2-cyanopyridine (Commercially available, CAS: 78914-23-1)
Step-by-Step Experimental Protocol
Step 1:
Displacement – Synthesis of 3-(Dimethylamino)picolinonitrile
Rationale: The 2-cyano group activates the 3-position for nucleophilic attack by withdrawing electron density. Fluorine is a superior leaving group to chlorine or bromine in
-
Reagents:
-
3-Fluoro-2-cyanopyridine (1.0 eq, 10.0 mmol)
-
Dimethylamine (2.0 M in THF, 3.0 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetonitrile (MeCN, anhydrous)
-
-
Procedure:
-
Charge a pressure-rated reaction vial with 3-fluoro-2-cyanopyridine (1.22 g) and
(2.76 g). -
Add MeCN (15 mL) followed by Dimethylamine solution (15 mL). Seal the vessel.
-
Heat to 60°C for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (
) should convert to a lower spot ( , fluorescent). -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically pure enough (>95%) for the next step. If needed, recrystallize from cold ethanol.
-
Yield: Expect 1.35 g (92%) of a yellow solid.
-
Step 2: Nitrile Reduction – Synthesis of 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine
Rationale: Reduction of the nitrile to the primary amine must be controlled to prevent over-reduction or dimerization. Borane-THF complex is preferred over catalytic hydrogenation (e.g.,
-
Reagents:
-
3-(Dimethylamino)picolinonitrile (1.0 eq, 9.0 mmol)
-
Borane-Tetrahydrofuran Complex (
, 1.0 M, 3.0 eq) -
Methanol (MeOH) for quenching
-
Hydrochloric Acid (HCl, 4M in Dioxane)
-
-
Procedure:
-
Dissolve the nitrile (1.32 g) in anhydrous THF (20 mL) under
atmosphere. Cool to 0°C. -
Dropwise add
(27 mL) over 20 minutes. -
Allow to warm to room temperature and reflux for 2 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise until gas evolution ceases.
-
Acid Hydrolysis: Add 4M HCl in dioxane (5 mL) and reflux for 30 minutes to break the boron-amine complex.
-
Isolation: Concentrate to dryness. Basify with 1N NaOH to pH > 12. Extract with DCM (
mL). Dry over and concentrate. -
Yield: Expect 1.15 g (85%) of the target intermediate as a pale yellow oil.
-
Analytical Validation Data (Simulated)
| Property | Value | Notes |
| Appearance | Pale yellow viscous oil | Oxidizes slowly in air; store under Argon. |
| LC-MS (ESI+) | [M+H]+ = 152.12 | Consistent with Formula |
| 1H NMR (DMSO-d6) | Diagnostic singlet at 3.85 ppm confirms | |
| Purity | >98% (HPLC) | Required for library synthesis. |
Application: Coupling to MmpL3 Warheads
The primary utility of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine is as the "linker-amine" component in the synthesis of Indole-2-carboxamide or Urea-based MmpL3 inhibitors.
Workflow Visualization
Coupling Protocol (Example: Indole-2-carboxamide)
-
Activation: Dissolve Indole-2-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Addition: Add 2-(aminomethyl)-N,N-dimethylpyridin-3-amine (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours.
-
Result: The resulting amide links the lipophilic indole (which occupies the S2 pocket of MmpL3) with the pyridine-diamine (which interacts with the proton relay path).
Mechanism of Action & Biological Evaluation
The Proton Relay Blockade
MmpL3 is a Resistance-Nodulation-Division (RND) transporter that uses the Proton Motive Force (PMF) to flip Trehalose Monomycolate (TMM) across the inner membrane.
-
Mechanism: The 2-(aminomethyl)-N,N-dimethylpyridin-3-amine moiety mimics the transition state of the proton transfer.
-
Binding: The pyridine nitrogen and the amide carbonyl (from the linker) form hydrogen bonds with the conserved Asp-Tyr pairs (specifically Asp645 in M. tuberculosis) within the transmembrane channel.
-
Effect: This "plugs" the proton channel, halting TMM translocation. TMM accumulates in the cytoplasm, leading to rapid cell death.
Biological Assay Protocols
To validate compounds derived from this intermediate, use the Microplate Alamar Blue Assay (MABA) .
-
Strain: Mycobacterium tuberculosis H37Rv.
-
Media: 7H9 broth supplemented with OADC.
-
Setup:
-
Prepare 2-fold serial dilutions of the inhibitor in DMSO.
-
Add bacterial suspension (
CFU/mL). -
Incubate at 37°C for 5 days.
-
-
Readout: Add Alamar Blue reagent and Tween 80. Incubate 24h.
-
Pink: Growth (Reduction of Resazurin).
-
Blue: No Growth (Inhibition).
-
-
Success Criteria: An MIC < 1.0
g/mL indicates a potent MmpL3 inhibitor.
References
-
Yang, F., et al. (2023).[5] "Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents." European Journal of Medicinal Chemistry, 258, 115531. Link
-
Li, W., et al. (2019). "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds." ACS Infectious Diseases, 5(6), 1001–1012. Link
-
Xu, Z., et al. (2019). "Crystal Structures of Membrane Transporter MmpL3, an Anti-TB Drug Target."[1][3][6] Cell, 176(3), 636-648.[6] Link
-
Poce, G., et al. (2016). "Improved MmpL3 Inhibitors: Synthesis, Biological Evaluation, and Metabolic Stability of New Indole-2-carboxamides." Journal of Medicinal Chemistry, 59(23), 10761–10773. Link
Sources
- 1. Structure-based design of anti-mycobacterial drug leads that target the mycolic acid transporter MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Targeting Mycobacterium tuberculosis: A Technical Guide to 2-Aminomethylpyridine Scaffolds
Executive Summary
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of privileged scaffolds capable of bypassing established resistance mechanisms (e.g., katG mutations affecting Isoniazid). The 2-aminomethylpyridine (2-AMP) scaffold represents a versatile pharmacophore. Its unique structural attributes—specifically the ability to function as a bidentate ligand for transition metals and its structural congruency with established MmpL3 inhibitors—make it a high-priority candidate for antitubercular drug discovery.
This technical guide provides a rigorous, self-validating framework for the design, synthesis, and biological evaluation of 2-AMP derivatives. It moves beyond basic recipes to explore the causality of synthetic choices and the integrity of biological data.
Part 1: Rationale & Pharmacophore Design
The "Bite" of the Scaffold
The 2-aminomethylpyridine motif is not merely a linker; it is a functional pharmacophore.
-
Chelation Potential: The pyridine nitrogen (
) and the exocyclic amine nitrogen ( ) form a stable 5-membered chelate ring with transition metals (Cu , Zn ). This allows the design of metallo-drugs that can disrupt bacterial metal homeostasis or deliver toxic ions directly to the pathogen. -
H-Bonding Donor/Acceptor: In organic derivatives, the pyridine nitrogen acts as a hydrogen bond acceptor, while the amine (if secondary) acts as a donor. This mimics the binding interactions observed in MmpL3 inhibitors (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling.
Strategic Design Vectors
When designing 2-AMP libraries, three vectors are critical:
-
N-Alkylation (Reductive Amination): Introduces lipophilic bulk (e.g., biphenyl, naphthyl groups) to facilitate penetration of the mycolic acid-rich cell wall.
-
Schiff Base Formation: Creates rigid imine linkers often used to stabilize metal complexes.
-
Ring Substitution: Modulating the basicity of the pyridine nitrogen via electron-withdrawing/donating groups at the 3-, 4-, or 5-positions.
Part 2: Synthetic Architectures
Workflow Visualization
The following diagram outlines the divergent synthetic pathways for organic inhibitors versus metallo-complexes.
Figure 1: Divergent synthesis of 2-aminomethylpyridine derivatives. Route A favors organic small molecules (reductive amination), while Route B targets metallo-pharmaceuticals.
Protocol A: Reductive Amination (Organic Derivatives)
Objective: Synthesis of N-substituted-2-aminomethylpyridines with high lipophilicity.
Why this method? Direct alkylation with halides leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the secondary amine and tolerates acid-sensitive groups better than NaCNBH
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 2-aminomethylpyridine (1.0 equiv) and the corresponding aryl aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC. Disappearance of aldehyde indicates imine formation.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with saturated aqueous NaHCO
(pH ~8). -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na
SO . -
Purification: Flash column chromatography (typically Hexane:EtOAc or DCM:MeOH).
Protocol B: Metal Complexation (Cu/Zn/Ag)
Objective: Synthesis of coordination complexes to exploit metal toxicity or sequestration mechanisms.
Step-by-Step Protocol:
-
Ligand Synthesis: Prepare the Schiff base (Imine) as in Protocol A (Steps 1-2), but use Ethanol or Methanol as solvent. Do not reduce. Isolate the Schiff base via crystallization if possible.
-
Metal Addition: Dissolve the Schiff base ligand (1.0 equiv) in hot Ethanol. Dropwise add a solution of the metal salt (e.g., CuCl
• 2H O , 1.0 equiv) in Ethanol. -
Reflux: Reflux for 3–6 hours. The solution usually changes color (e.g., Green/Blue for Copper).
-
Isolation: Cool to RT. The complex often precipitates. Filter, wash with cold Ethanol and Ether.
-
Characterization (Critical): Since NMR is paramagnetic for Cu(II), use FT-IR (shift in C=N stretch) and HRMS to confirm coordination.
Part 3: Biological Evaluation (Self-Validating System)
To ensure data integrity, we utilize the Resazurin Microtiter Assay (REMA) . This is superior to MTT for Mtb as it does not require cell lysis and minimizes bio-safety risks.
REMA Protocol for M. tuberculosis (H37Rv)
Reagents:
-
Resazurin Sodium Salt: Prepare 0.01% solution in sterile water. Filter sterilize.
-
Middlebrook 7H9 Broth: Supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
Workflow:
-
Inoculum Prep: Adjust Mtb H37Rv culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 broth.
-
Plate Layout: Use sterile 96-well plates.
-
Perimeter Wells: Fill with sterile water (prevents evaporation/edge effect).[1]
-
Test Wells: Serial 2-fold dilutions of the 2-AMP derivative (range: 100 µg/mL to 0.09 µg/mL).
-
-
Inoculation: Add 100 µL of bacterial suspension to drug wells. Final volume 200 µL.
-
Controls (Mandatory for Validity):
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL Resazurin solution. Incubate 24 hours.
-
Readout:
-
Blue: No growth (Inhibition). Resazurin (Oxidized).
-
Pink: Growth. Resorufin (Reduced).
-
MIC Determination: The lowest concentration preventing the Blue-to-Pink color shift.[3]
-
Part 4: Structure-Activity Relationship (SAR) & Mechanism
Comparative Data Analysis
The following table summarizes typical SAR trends for this scaffold based on recent literature (e.g., MmpL3 inhibitors and Cu-complexes).
| Compound Class | R-Group (Amine/Imine) | Metal | MIC (µg/mL) vs H37Rv | Toxicity (Vero Cells) | Key Insight |
| 2-AMP (Base) | -H | None | > 64 | Low | Scaffold alone is inactive; requires derivatization. |
| Amine Derivative | 4-t-butyl-benzyl | None | 4.0 - 8.0 | Low | Lipophilicity improves uptake. |
| Amine Derivative | 4-phenyl-benzyl (Biphenyl) | None | 0.06 - 0.5 | Moderate | "Magic Bullet" : Biphenyl mimics MmpL3 substrates. |
| Schiff Base | 2-hydroxy-benzyl | None | 16 - 32 | Low | Moderate activity; likely limited by hydrolysis. |
| Metal Complex | 2-pyridyl (hydrazone) | Cu(II) | 0.2 - 1.0 | High | Potent, but cytotoxicity (Selectivity Index) must be monitored. |
Mechanism of Action: MmpL3 Inhibition
Many N-substituted 2-aminomethylpyridines target MmpL3 , a flippase involved in cell wall construction.
Figure 2: Mechanism of Action. 2-AMP derivatives bind to the MmpL3 transporter, blocking the translocation of Trehalose Monomycolate (TMM) to the periplasm, leading to cell wall collapse.
References
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Primary source for SAR regarding lipophilic substitution (biphenyl groups) on the 2-AMP scaffold.
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Palomino et al., Antimicrobial Agents and Chemotherapy.[1] Context: The definitive protocol for the REMA assay described in Part 3.
-
Complexes of NiII, CoII, ZnII, and CuII with Promising Anti-Tuberculosis Drug. Source: MDPI (Molecules). Context: Validation of metal complexation strategies using pyridine-based ligands and their enhanced activity compared to free ligands.
-
Reductive Amination Protocols and Mechanism. Source: Chemistry Steps / Common Organic Chemistry. Context: Technical grounding for the choice of Sodium Triacetoxyborohydride (STAB) over other reducing agents.
Sources
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Troubleshooting and Optimization in Drug Development
For the dedicated researcher, scientist, and drug development professional, the path from a promising molecular entity to a clinically viable therapeutic is a formidable journey. It is a labyrinth of complex biological systems, intricate chemical interactions, and unforeseen experimental hurdles. This guide is forged from field-proven insights and established scientific principles to serve as a comprehensive resource for troubleshooting common challenges and optimizing critical stages of the drug development pipeline. Our focus is not merely on procedural steps but on elucidating the underlying causality, empowering you to make informed decisions and navigate this complex terrain with confidence.
Section 1: Foundational Principles of a Robust Drug Discovery Cascade
A successful drug development campaign is built upon a foundation of self-validating systems. Each stage, from initial screening to preclinical evaluation, must be designed to anticipate and mitigate potential failures. The core tenets of this philosophy are early and iterative assessment of a compound's pharmacological and physicochemical properties.
The journey of a drug candidate can be visualized as a multi-stage funnel, where a large number of compounds are progressively filtered based on increasingly stringent criteria. Understanding the potential pitfalls at each stage is paramount to efficient and successful drug discovery.[1][2][3]
Caption: The Drug Discovery and Development Funnel.
Target Identification and Validation: The North Star of Your Campaign
The selection of a robust biological target is the most critical decision in drug discovery. An ideal target is intrinsically linked to the pathophysiology of the disease, and its modulation should lead to a therapeutic benefit with a predictable and manageable safety profile.[4]
Key Considerations for Target Validation:
-
Druggability Assessment: This involves evaluating the structural and functional properties of the target to determine its suitability for modulation by a small molecule or biologic.[4] X-ray crystallography and other structural biology techniques are invaluable in this assessment.[4]
-
Assayability: The target must be amenable to high-throughput screening (HTS) to enable the identification of initial "hits."[4] This requires the development of robust and reproducible biochemical or cell-based assays.
-
Genetic and Pharmacological Validation: Genetic evidence, such as data from genome-wide association studies (GWAS), can strongly support the role of a target in a disease.[5] Pharmacological validation involves using tool compounds to demonstrate that modulating the target in a relevant biological system produces the desired effect.[5]
Section 2: Troubleshooting In Vitro Assays: The Bedrock of Early Decision Making
In vitro assays are the workhorses of early drug discovery, providing critical data on a compound's potency, selectivity, and potential liabilities.[6][7] However, their predictive power is contingent on rigorous experimental design and meticulous execution.
High-Throughput Screening (HTS): Navigating the Data Deluge
HTS allows for the rapid screening of vast compound libraries to identify initial hits.[1][2][3] However, the sheer volume of data generated can mask systematic errors and lead to the pursuit of false positives.
Common HTS Troubleshooting Scenarios:
| Problem | Potential Causes | Recommended Solutions |
| Edge Effects | Increased evaporation and temperature gradients in the outer wells of a microplate. | - Utilize plates with moats to create a humidity buffer.- Fill outer wells with sterile media/water and exclude them from analysis.- Maintain high humidity (>95%) in incubators.[1] |
| Assay Drift | Gradual changes in signal due to reagent degradation, temperature fluctuations, or instrument instability. | - Randomize plate order during the screen.- Employ robust normalization methods (e.g., B-score) to account for plate-to-plate variation.- Monitor temperature and reagent stability throughout the run.[1] |
| False Positives | Compounds that appear as "hits" due to assay interference (e.g., autofluorescence, aggregation) rather than true biological activity. | - Perform counter-screens to identify interfering compounds.- Use orthogonal assays with different detection technologies to confirm hits.- Visually inspect compound structures for known problematic motifs (Pan-Assay Interference Compounds, or PAINS).[1][8] |
| False Negatives | Active compounds that are missed due to low potency, poor solubility, or degradation. | - Screen at multiple concentrations (quantitative HTS).- Ensure compound solubility in the assay buffer.- Re-test a subset of "inactive" compounds to estimate the false-negative rate.[1] |
Statistical Validation of HTS Data:
A key metric for assessing the quality of an HTS assay is the Z'-factor . This statistical parameter provides a measure of the separation between the positive and negative controls, and a Z' value above 0.5 is generally considered indicative of a robust assay.[2][9]
Metabolic Stability Assays: Predicting a Compound's Fate
The liver is the primary site of drug metabolism, and in vitro metabolic stability assays are crucial for predicting a compound's in vivo clearance.[10][11] These assays typically utilize liver microsomes or hepatocytes.[10]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4) and the NADPH regenerating system.[10]
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes, buffer, and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.[10]
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[12]
-
Troubleshooting Metabolic Stability Assays:
| Problem | Potential Causes | Recommended Solutions |
| High Variability | - Inconsistent pipetting.- Poor mixing.- Temperature fluctuations. | - Use automated liquid handlers for precise reagent addition.- Ensure thorough mixing of all components.- Maintain a constant temperature during incubation. |
| Low Compound Recovery at Time 0 | - Non-specific binding to the plate or other materials.- Instability of the compound in the assay buffer. | - Use low-binding plates.- Evaluate compound stability in the assay buffer without microsomes or NADPH. |
| Unexpectedly High or Low Clearance | - Incorrect concentration of microsomes or NADPH.- Inhibition or induction of metabolic enzymes by the test compound or solvent. | - Verify the protein concentration of the microsomal preparation.- Ensure the NADPH regenerating system is active.- Test a range of compound concentrations. |
Caco-2 Permeability Assays: Assessing Oral Absorption
For orally administered drugs, permeability across the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal barrier.[13][14]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]
-
-
Monolayer Integrity Check:
-
Permeability Assessment:
-
Equilibrate the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.[15]
-
Troubleshooting Caco-2 Permeability Assays:
| Problem | Potential Causes | Recommended Solutions |
| Low TEER Values | - Incomplete monolayer formation.- Cell toxicity. | - Extend the cell culture time.- Assess the cytotoxicity of the test compound. |
| High Lucifer Yellow Permeability | - Compromised tight junctions. | - Re-evaluate cell culture conditions.- Ensure proper handling of the Transwell® inserts. |
| Poor Compound Recovery | - Non-specific binding to the plate or filter.- Compound instability. | - Use low-binding plates.- Assess compound stability in the transport buffer.[13] |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | - Active efflux by transporters such as P-glycoprotein (P-gp). | - Conduct the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm transporter involvement.[13] |
hERG Safety Assays: Mitigating Cardiac Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[16][17][18] Therefore, early assessment of a compound's hERG liability is a critical safety evaluation.
Experimental Approach: Patch-Clamp Electrophysiology
The gold standard for assessing hERG channel inhibition is the manual patch-clamp technique, which directly measures the flow of ions through the channel in cells expressing hERG.[7][17] Automated patch-clamp systems offer higher throughput for earlier screening.[18]
Key Considerations for hERG Assays:
-
Temperature: Assays should be conducted at near-physiological temperatures (35-37°C) for optimal physiological relevance.[16]
-
Voltage Protocol: A standardized voltage protocol should be used to elicit and measure the hERG current.[16]
-
Reference Compounds: The assay's sensitivity should be calibrated using a panel of well-characterized compounds with known clinical QT effects.[16]
Section 3: Optimization Strategies: From Hit to Candidate
Once a promising "hit" is identified, the lead optimization phase begins. This iterative process involves modifying the chemical structure of the compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[19][20]
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.[19][21][22][23]
Caption: The Iterative Cycle of Structure-Based Drug Design.
Case Study Example: HIV Protease Inhibitors
The determination of the crystal structure of HIV protease was a landmark achievement that enabled the structure-based design of highly effective antiretroviral drugs.[22] By visualizing how inhibitors bind to the active site of the enzyme, medicinal chemists were able to design molecules with improved potency and pharmacokinetic profiles.
Mitigating Off-Target Effects
Off-target interactions, where a drug binds to unintended biological targets, can lead to adverse side effects.[24] Early identification and mitigation of these interactions are crucial for developing safe and effective therapies.
Strategies for Minimizing Off-Target Effects:
-
Computational Prediction: A variety of computational methods, including machine learning and chemical similarity-based approaches, can be used to predict potential off-target interactions for a given compound.[20][25][26][27]
-
Secondary Pharmacology Screening: This involves testing a compound against a panel of known off-targets to identify potential liabilities.[28][29]
-
Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNA interference can be used to understand the potential consequences of off-target interactions in a cellular context.[24]
Section 4: Optimizing In Vivo Studies: Bridging the Gap to the Clinic
In vivo studies in animal models are essential for evaluating a drug candidate's efficacy, pharmacokinetics (PK), and toxicology before it can be advanced to human clinical trials.[30][31][32]
Pharmacokinetic (PK) Study Design and Optimization
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[32][33]
Key Parameters to Determine in a PK Study:
-
Clearance (CL): The rate at which a drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.
-
Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation.[32]
Optimizing In Vivo PK Studies:
-
Dose Selection: The dose should be high enough to allow for accurate quantification of the drug but below the maximum tolerated dose to avoid confounding toxic effects.[30]
-
Sampling Time Points: Blood samples should be collected at time points that adequately capture the absorption, distribution, and elimination phases of the drug's PK profile.[33]
-
Route of Administration: The route of administration in the animal model should be relevant to the intended clinical use.
Conclusion
The journey of drug development is inherently challenging, with a high attrition rate for promising candidates. However, by embracing a proactive approach to troubleshooting and a commitment to iterative optimization, researchers can significantly increase the probability of success. This guide provides a framework for navigating the common pitfalls and for applying advanced strategies to develop safer and more effective medicines. The principles of scientific integrity, logical experimental design, and a deep understanding of the underlying biological and chemical principles are the essential tools for success in this critical endeavor.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Journal of Medicinal Chemistry. [Link]
-
Case Studies in Structure-Based Designs. (n.d.). Drug Design. [Link]
-
Structure-Based Drug Design: Methods and Case Studies. (2025). Dr. Omics Education. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Center for Biotechnology Information. [Link]
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
-
Structure-based drug design: Philosophy, strategy and some case studies. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). ResearchGate. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
The success cases of drug discovery by SBDD methods. (n.d.). ResearchGate. [Link]
-
Mitigating risk in academic preclinical drug discovery. (n.d.). National Center for Biotechnology Information. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). National Center for Biotechnology Information. [Link]
-
The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]
-
Structure-Based Drug Design (SBDD): Strategies & Techniques. (n.d.). SARomics Biostructures. [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]
-
Deep learning predicts CRISPR off-target effects. (n.d.). CRISPR Medicine News. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vivo Pharmacokinetics (PK) Studies for Biologics. (n.d.). ProBio CDMO. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas. [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell. (2021). National Center for Biotechnology Information. [Link]
-
Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
Caco2 assay protocol. (n.d.). University of Washington. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Center for Biotechnology Information. [Link]
-
Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]
-
Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. (n.d.). National Center for Biotechnology Information. [Link]
-
High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026). Infinix Bio. [Link]
-
Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (n.d.). National Center for Advancing Translational Sciences. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
hERG Best Practice Assay. (n.d.). Drug Safety Testing Center. [Link]
-
The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. (2023). FDA. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). National Center for Biotechnology Information. [Link]
-
Target identification and validation in research. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Target Identification and Validation in Drug Discovery: Methods and Protocols. (2025). ResearchGate. [Link]
-
Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. infinixbio.com [infinixbio.com]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. wjbphs.com [wjbphs.com]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Structure-based drug design: Philosophy, strategy and some case studies – Journal of Natural Science, Biology and Medicine [jnsbm.org]
- 20. researchgate.net [researchgate.net]
- 21. Case Studies in Structure-Based Designs - Drug Design Org [drugdesign.org]
- 22. dromicsedu.com [dromicsedu.com]
- 23. Structure-Based Drug Design (SBDD): Strategies & Techniques [saromics.com]
- 24. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 25. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fda.gov [fda.gov]
- 30. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. probiocdmo.com [probiocdmo.com]
- 32. selvita.com [selvita.com]
- 33. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclization side reactions in 2-aminomethylpyridine synthesis
An In-Depth Technical Guide: Troubleshooting Cyclization & Coupling Side Reactions in 2-Aminomethylpyridine Synthesis
Executive Summary
The synthesis of 2-aminomethylpyridine (2-AMP) , a critical pharmacophore and chelating ligand, is deceptively simple. While the primary route involves the catalytic hydrogenation of 2-cyanopyridine , the reaction is plagued by a network of competing pathways.
This guide addresses the specific troubleshooting of "cyclization" and coupling side reactions . In the context of this synthesis, these terms often refer to three distinct mechanistic failures:
-
Oligomerization (Dimerization): The formation of secondary amines (bis-picolylamines) via imine condensation.
-
Cyclotrimerization: The base-catalyzed formation of triazines from the nitrile precursor.
-
Ring Saturation (Over-reduction): The undesired hydrogenation of the pyridine ring to form piperidine derivatives.
This whitepaper provides a mechanistic breakdown of these failures and actionable, self-validating protocols to suppress them.
Part 1: Mechanistic Anatomy of Side Reactions
To troubleshoot effectively, we must first visualize the "Invisible" competition occurring on the catalyst surface. The reduction of a nitrile is not a linear path but a branching cascade.
The "Dimerization" Trap (Secondary Amine Formation)
Often mislabeled as a simple coupling, this is the most prevalent yield-killer.
-
Mechanism: The reduction proceeds via a highly reactive aldimine intermediate . As the concentration of the product (primary amine) increases, it nucleophilically attacks the intermediate aldimine to form a secondary ketimine . This intermediate is then hydrogenated to the secondary amine (dimer).
-
Causality: Low hydrogen pressure, insufficient catalyst loading, or lack of ammonia allows the imine lifetime to extend, increasing the probability of nucleophilic attack.
Ring Saturation (The "Over-Cyclization")
-
Mechanism: The pyridine ring is aromatic but susceptible to reduction, especially under acidic conditions or with highly active catalysts (e.g., Pt, Rh). The product is 2-aminomethylpiperidine .
-
Causality: Protonation of the pyridine nitrogen lowers the resonance energy of the ring, making it susceptible to hydride attack. Using Platinum oxide (
) or high pressures (>20 bar) without inhibitors favors this pathway.
Nitrile Cyclotrimerization
-
Mechanism: In the presence of strong bases or specific Lewis acids, three nitrile molecules can undergo [2+2+2] cycloaddition to form 2,4,6-tri(2-pyridyl)-1,3,5-triazine .
-
Causality: High temperatures in the absence of hydrogen or using strongly basic promoters.
Part 2: Visualization of Reaction Pathways
The following diagram maps the kinetic competition. The goal is to maximize the Green Path while suppressing the Red Paths .
Caption: Kinetic competition network in 2-cyanopyridine hydrogenation. The dashed red line represents the critical "self-poisoning" step where the product reacts with the intermediate.
Part 3: Troubleshooting & Optimization Strategy
This section details how to manipulate experimental variables to steer the reaction.
Variable 1: Catalyst Selection
-
Palladium on Carbon (Pd/C): The gold standard for selectivity. It is active for nitrile reduction but less active for ring hydrogenation compared to Platinum.
-
Recommendation: Use 5% or 10% Pd/C (dry or 50% wet).
-
-
Raney Nickel: Effective and cheap, but prone to leaching and handling risks. It often requires basic conditions which can trigger trimerization if not carefully controlled.
-
Platinum (
): AVOID unless the piperidine derivative is desired. Pt is too aggressive for the pyridine ring.
Variable 2: The "Ammonia Effect" vs. Acidic Additives
There are two opposing schools of thought to suppress dimerization, both valid but context-dependent.
| Strategy | Mechanism | Pros | Cons |
| Ammonia Saturation | Shifts the equilibrium of the condensation step (Imine + Amine | Highly effective for preventing dimers. | Requires handling gas/pressurized vessels; can inhibit rate. |
| Acidic Additives (HCl/H2SO4) | Protonates the primary amine product immediately upon formation, rendering it non-nucleophilic. It cannot attack the imine. | Extremely high selectivity; easy to handle. | Risk: Protonated pyridine ring is easier to hydrogenate (piperidine formation). Must balance acid equivalents carefully. |
Expert Insight: For 2-AMP synthesis, the Acidic Strategy is often superior for small-to-mid scale because it avoids ammonia handling. However, you must use Pd/C, not Pt, to avoid ring saturation.
Variable 3: Solvent System
-
Methanol/Ethanol: Standard. High solubility of H2.
-
Acetic Acid: Promotes ring hydrogenation. Avoid if aromaticity must be preserved.
Part 4: Validated Experimental Protocol
Protocol: Highly Selective Synthesis of 2-Aminomethylpyridine via Acid-Modulated Hydrogenation
Objective: Synthesis of 2-AMP with <1% Dimer and <0.5% Piperidine.
Materials:
-
Substrate: 2-Cyanopyridine (100 mmol, 10.4 g).
-
Catalyst: 10% Pd/C (1.0 g, ~10 wt% loading). Note: Higher loading speeds up nitrile reduction, minimizing the time available for condensation.
-
Solvent: Methanol (100 mL).
-
Additive: Concentrated HCl (100-110 mmol). Stoichiometry is critical: 1.0-1.1 equivalents relative to pyridine.
Step-by-Step Workflow:
-
Preparation (Self-Validating Step):
-
Dissolve 2-cyanopyridine in Methanol.
-
Slowly add Conc.[1] HCl. Validation: Ensure the solution does not overheat. The slight exotherm confirms salt formation. The pH should be acidic (<2).
-
Why? Protonating the pyridine nitrogen before hydrogenation protects the amine product that will form.
-
-
Hydrogenation:
-
Load the mixture into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Purge with
(3x) and (3x). -
Pressurize to 3-5 bar (45-75 psi) . Note: Do not exceed 10 bar. High pressure favors ring saturation.
-
Stir vigorously at 20-25°C . Do not heat.[2] Heating promotes trimerization and ring saturation.
-
-
Monitoring (The "Stop" Signal):
-
Monitor
uptake. The theoretical uptake is 2 moles of per mole of nitrile. -
Critical Checkpoint: Stop the reaction immediately when uptake plateaus. Over-running the reaction allows the catalyst to start attacking the pyridine ring.
-
-
Workup:
-
Filter catalyst over Celite (keep wet to prevent fire).
-
Concentrate the filtrate to obtain the hydrochloride salt.
-
Purification: If free base is needed, neutralize with NaOH and extract into DCM. Distillation may be required to remove trace dimers (b.p. diff is significant).
-
Data Summary: Expected Outcomes
| Parameter | Standard Conditions (No Additive) | Optimized Protocol (Acidic Pd/C) |
| Conversion | >99% | >99% |
| Primary Amine (Yield) | 75-80% | 92-96% |
| Secondary Amine (Dimer) | 15-20% | < 1.5% |
| Piperidine (Ring Sat.) | < 1% | < 0.5% (at <5 bar) |
References
- Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.
-
Hegedus, L. (2005).[1] "Processes for the preparation of 2-aminomethylpyridines". US Patent 6,921,828. (Describes the acid-mediated suppression of side reactions).
-
Huang, K., et al. (2022). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles". Reaction Chemistry & Engineering. (Detailed study on Pd/C vs Pt selectivity and piperidine formation).
-
Bagal, D. B., et al. (2020). "Selective Hydrogenation of Nitriles to Primary Amines". Catalysis Science & Technology. (Review of mechanisms for secondary amine formation).
Sources
Technical Guide: MIC Determination of Pyridine-2-Methylamine Derivatives Against M. tuberculosis
Executive Summary & Chemical Context
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the exploration of novel chemical scaffolds.[1] Pyridine-2-methylamine derivatives have emerged as a promising class of antitubercular agents.[1][2][3] Recent structure-activity relationship (SAR) studies identify these compounds as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter of trehalose monomycolate (TMM) essential for cell wall biosynthesis.
This guide details the technical workflow for determining the Minimum Inhibitory Concentration (MIC) of these derivatives. Unlike standard antibiotic profiling, testing against M. tuberculosis (Mtb) requires specific adaptations to the Resazurin Microtiter Assay (REMA) to account for the slow growth rate and lipid-rich cell wall of the pathogen.
Key Mechanistic Insight
The pyridine-2-methylamine scaffold functions by targeting the proton motive force (PMF) driven transport of mycolic acids. High lipophilicity (cLogP > 6.8) in this series often correlates with increased potency, necessitating precise solubility protocols during MIC determination to avoid false negatives due to compound precipitation.
Biosafety & Pre-requisites
CRITICAL WARNING: Mycobacterium tuberculosis is a Risk Group 3 pathogen.
-
Facility: All procedures involving live cultures must be performed in a Biosafety Level 3 (BSL-3) facility.
-
Containment: All liquid handling must occur within a Class II Biosafety Cabinet (BSC).
-
PPE: Powered Air Purifying Respirators (PAPR) or N95 fit-tested masks, double gloves, and Tyvek suits are mandatory.
Reagents & Media Preparation
Reproducibility in Mtb assays hinges on the quality of the media. We utilize 7H9-S , a supplemented Middlebrook broth optimized for colorimetric readouts.
7H9-S Media Formulation
| Component | Concentration | Function |
| Middlebrook 7H9 Broth Base | 4.7 g/L | Basal nutrients |
| Glycerol | 0.2% (v/v) | Carbon source |
| Casitone | 0.1% (w/v) | Amino acid source |
| OADC Enrichment | 10% (v/v) | Oleic acid, Albumin, Dextrose, Catalase |
| Tyloxapol or Tween 80 | 0.05% (v/v) | Surfactant (prevents clumping) |
Note: For pyridine-2-methylamine derivatives, Tyloxapol is preferred over Tween 80 if the derivatives are highly lipophilic, as Tween can sometimes sequester lipophilic drugs, artificially inflating MIC values.
Resazurin Stock
-
Preparation: Dissolve Resazurin sodium salt at 0.01% (w/v) in sterile distilled water.
-
Sterilization: Filter through a 0.22 µm membrane.
-
Storage: Store at 4°C protected from light. Stable for 1 week.
Experimental Protocol: REMA Workflow
Phase 1: Compound Preparation
Pyridine-2-methylamine derivatives often exhibit low aqueous solubility.
-
Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL or 10 mM.
-
Working Solution: Dilute the stock 1:100 in 7H9-S media to achieve a top concentration (e.g., 100 µg/mL) with 1% DMSO.
-
Validation: Visually inspect for precipitation. If precipitate forms, sonicate or warm to 37°C. If insoluble, reduce the top concentration.
-
Phase 2: Inoculum Preparation (The "Self-Validating" Step)
The accuracy of the MIC depends entirely on the initial bacterial load (
-
Culture: Use a mid-log phase culture of M. tuberculosis H37Rv (OD600 between 0.6 and 0.8).
-
Dispersion: Vortex with sterile glass beads for 2 minutes to break clumps. Clumps cause uneven growth and "skipper" wells.
-
Settling: Allow to sit for 20 minutes; use only the supernatant.
-
Standardization: Adjust OD600 to 0.001 (approx.
CFU/mL) using 7H9-S. -
Final Dilution: Further dilute 1:10 to achieve the assay inoculum of ~
CFU/mL.
Phase 3: Assay Setup & Incubation[4]
-
Plate Layout: Use sterile 96-well flat-bottom plates.
-
Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).
-
Columns 2-11: Test compounds (serial 2-fold dilutions).
-
Column 10: Drug-free Growth Control (GC).
-
Column 11: Sterile Media Control (SC).
-
-
Volume: 100 µL of compound dilution + 100 µL of bacterial inoculum per well. Final volume = 200 µL.
-
Incubation: Seal plates with Parafilm or gas-permeable tape. Incubate at 37°C for 7 days .
Phase 4: Readout
-
Dye Addition: On Day 7, add 30 µL of 0.01% Resazurin solution to each well.
-
Re-incubation: Incubate for an additional 24–48 hours.
-
Scoring:
-
Blue: No growth (Resazurin oxidized).
-
Pink: Growth (Resazurin reduced to Resorufin).[4]
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Visualization of Workflows
REMA Assay Logic Flow
The following diagram illustrates the critical decision points and flow of the REMA assay tailored for slow-growing mycobacteria.
Figure 1: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) optimized for M. tuberculosis.
Mechanism of Action: MmpL3 Inhibition
Understanding the target aids in interpreting MIC data. If MICs are high, it may be due to efflux pump overexpression (MmpL5) or mutations in the mmpL3 gene.
Figure 2: Mechanistic pathway of Pyridine-2-methylamine derivatives inhibiting MmpL3, leading to cell death.
Data Analysis & Quality Control
Acceptance Criteria
A valid assay must meet these conditions:
-
Sterile Control: Remains Blue (No contamination).
-
Growth Control: Turns Pink (Viable bacteria).[4]
-
Reference Standard: Isoniazid (INH) MIC should fall within 0.03 – 0.06 µg/mL. Rifampicin (RIF) MIC should be 0.06 – 0.125 µg/mL.
Interpreting Results for Pyridine-2-methylamines[2]
-
Potent Activity: MIC < 1.0 µg/mL.[1][2][3][5][6] (Many optimized derivatives in this class achieve MICs of 0.016 – 0.5 µg/mL).
-
Moderate Activity: MIC 1.0 – 10 µg/mL.
-
Inactive: MIC > 64 µg/mL.
Troubleshooting Tip: If the MIC is unexpectedly high (>10 µg/mL) for a compound predicted to be active, check the solubility. Pyridine-2-methylamines with bulky hydrophobic groups (e.g., adamantane or 4,4-dimethyl-1,4-azasilinane substituents) may precipitate in aqueous media, reducing the effective concentration.
References
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents Source: European Journal of Medicinal Chemistry / PubMed Central URL:[Link]3]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL:[4][5][6][7][Link]
-
Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay Source: Journal of Visualized Experiments (JoVE) URL:[Link]
-
Synthesis and antitubercular activity of substituted phenylmethyl- and pyridylmethyl amines Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(aminomethyl)-N,N-dimethylpyridin-3-amine proper disposal procedures
Emergency Action Card: Immediate Response
If a spill or exposure occurs, act immediately using this decision matrix.
| Scenario | Immediate Action | Critical Contraindication |
| Skin Contact | Flush immediately with water for 15+ minutes.[1][2] Remove contaminated clothing.[3][4] | DO NOT use vinegar or acids to neutralize on skin (exothermic reaction risks burns). |
| Eye Contact | Rinse cautiously with water for 15 minutes.[5][6] Lift eyelids. | DO NOT rub eyes or keep them closed.[5] |
| Small Spill (<50 mL) | Absorb with vermiculite or dry sand. Scoop into a sealed container. | DO NOT use paper towels (rapid oxidation/heat risk). |
| Large Spill (>50 mL) | Evacuate the area. Contact EHS/HazMat team. | DO NOT attempt cleanup without SCBA if vapors are strong. |
Chemical Profile & Hazard Identification
To dispose of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine safely, you must understand its chemical behavior.[1][2] It is not merely "organic waste"; it is a corrosive base with specific incompatibility risks.
-
Chemical Name: 2-(aminomethyl)-N,N-dimethylpyridin-3-amine[1][2][7][8][9][10]
-
Molecular Formula: C
H N [2][7][8][10] -
Functional Groups: Primary amine (aminomethyl), Tertiary amine (dimethylamino), Pyridine ring.[2]
Key Hazard Characteristics
-
Corrosivity (H314): Causes severe skin burns and eye damage.[9][11] The primary amine group is highly reactive and basic.
-
Toxicity (H302): Harmful if swallowed.[4][9] Pyridine derivatives often possess neurotoxic or hepatotoxic properties.
-
Reactivity: Incompatible with strong acids (violent exothermic reaction), oxidizers (fire hazard), and acid chlorides (generation of toxic fumes).[2]
Waste Segregation & Decision Logic
Proper segregation is the single most critical step in preventing lab accidents. Mixing this compound with standard organic solvent waste (often acidic) can cause pressurization and explosion.
Figure 1: Waste Segregation Decision Tree
Caption: Logical flow for segregating amine waste to prevent incompatible mixing events.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)
Objective: Safe containment of liquid amine waste for off-site incineration.
-
Container Selection:
-
pH Check:
-
Transfer:
-
Use a funnel in a fume hood.
-
Fill container to 90% capacity maximum (leave headspace for expansion).
-
-
Labeling:
Protocol B: Solid Waste Disposal (Contaminated Debris)
Objective: Prevent secondary exposure to custodial or EHS staff.
-
Collection:
-
Collect contaminated silica gel, filter paper, and gloves in a clear polyethylene bag (4 mil thickness minimum).[2]
-
-
Double Bagging:
-
Place the first bag inside a second bag or a rigid wide-mouth drum.
-
Reasoning: Pyridine derivatives often have a pervasive, unpleasant odor.[2] Double containment mitigates odor fatigue and complaints.
-
-
Labeling:
-
Tag as "Solid Hazardous Waste: Toxic/Corrosive Debris".
-
Protocol C: Spill Cleanup (Bench Scale)
Objective: Neutralization and removal without generating aerosols.[3]
-
Isolate: Close hood sash or mark off the area.
-
PPE Up: Double nitrile gloves, lab coat, safety goggles.
-
Absorb:
-
Pour vermiculite or diatomaceous earth around the perimeter of the spill, then inward.[2]
-
Do not use paper towels initially; the heat of adsorption can be significant.
-
-
Collect:
-
Decontaminate Surface:
Regulatory & Transport Classification
When preparing waste for pickup by your EHS department or external contractor, correct classification is legally required.
| Parameter | Classification | Notes |
| UN Number | UN 2735 | Standard for "Amines, liquid, corrosive, n.o.s."[1][2] |
| Proper Shipping Name | Amines, liquid, corrosive, n.o.s.[2][5] (contains 2-(aminomethyl)-N,N-dimethylpyridin-3-amine) | Technical name must be in parentheses.[1][2] |
| Hazard Class | 8 (Corrosive) | Primary hazard.[5] |
| Packing Group | II or III | Depending on concentration; assume II for pure substance. |
| RCRA Code | D002 (Corrosive) | If pH ≥ 12.5. Check local listings for pyridine derivatives (U196 applies to Pyridine, but derivatives may vary). |
References
-
PubChem. (2025). 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. [Link][2]
Sources
- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 2-(aminomethyl)-n,n-dimethylpyridin-3-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 9. chemical-label.com [chemical-label.com]
- 10. 2-(aminomethyl)-N,N-dimethylpyridin-3-amine|CAS 1219364-83-6 [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Comprehensive Safety & Handling Guide: 2-(aminomethyl)-N,N-dimethylpyridin-3-amine
This guide provides essential, field-proven safety protocols for handling 2-(aminomethyl)-N,N-dimethylpyridin-3-amine (CAS: 1219364-83-6). As a substituted pyridine derivative, this compound presents significant health hazards that necessitate rigorous adherence to safety procedures to mitigate risk. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.
Hazard Analysis: Understanding the "Why" Behind the "What"
2-(aminomethyl)-N,N-dimethylpyridin-3-amine is a hazardous substance that demands respect. A thorough understanding of its risk profile is the foundation of a safe laboratory environment. The primary dangers are associated with direct contact and inhalation.
-
Severe Dermal and Ocular Hazard: The most immediate and severe threat is its corrosive nature. The compound is classified as causing severe skin burns and eye damage.[1][2] This is not mere irritation; contact can cause rapid, irreversible tissue damage. Any potential for skin or eye contact must be eliminated through appropriate barrier protection.
-
Acute Toxicity: While data for this specific molecule is limited, structurally related aminopyridines are known to be toxic if swallowed and potentially fatal if they come into contact with the skin.[3][4][5] Therefore, it is prudent to handle this compound with the assumption of high acute toxicity through dermal and oral routes.
-
Respiratory Irritation: As a solid, the compound can form dusts that may cause respiratory irritation if inhaled.[1][3] Fine powders can be easily aerosolized during weighing or transfer, posing a direct threat to the respiratory system.
First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. The primary method of protection should always be robust engineering controls that minimize exposure at the source.
Chemical Fume Hood: All handling of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[6][7] This vital piece of equipment captures dusts and vapors at the source, preventing them from entering the laboratory atmosphere and your breathing zone.
Mandatory Personal Protective Equipment (PPE) Protocol
Failure to use appropriate PPE exposes you to unacceptable risks of severe injury. The following table summarizes the minimum required PPE for handling this compound.
| Task | Engineering Control | Eye/Face Protection | Glove Requirement | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles & Full-Face Shield | Double-gloved (Nitrile or Neoprene) | Chemical-resistant Apron over a buttoned Lab Coat | Required if dust is generated. Use a NIOSH-approved respirator with particulate filters (e.g., N95/P100). |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Full-Face Shield | Double-gloved (Nitrile or Neoprene) | Chemical-resistant Apron over a buttoned Lab Coat | Not typically required if work is performed correctly within the fume hood. |
| Reaction & Workup | Chemical Fume Hood | Chemical Splash Goggles | Double-gloved (Nitrile or Neoprene) | Buttoned Lab Coat | Not typically required if work is performed correctly within the fume hood. |
Eye and Face Protection
Due to its classification as a substance that causes severe eye damage[1][2], standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times. They provide a 360-degree seal around the eyes, protecting from splashes and dust.
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever there is a significant splash hazard, such as when transferring solutions or weighing out the solid material.[3][8] This protects the rest of the face from corrosive burns.
Skin and Body Protection
Given the risk of severe skin burns and potential for fatal dermal toxicity, skin protection is paramount.[1][3]
-
Gloves: Double-gloving is mandatory. An inner nitrile glove is worn, with a second, heavier-duty nitrile or neoprene glove over it. This provides a redundant barrier and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin. Always inspect gloves for tears or pinholes before use.[9] Contaminated gloves must be disposed of immediately as hazardous waste.[3][8]
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.[9]
-
Chemical-Resistant Apron: When handling larger quantities or during tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory.[9] No skin should be exposed between the lab coat cuff and the top of the gloves.
Respiratory Protection
While the fume hood is the primary respiratory control, additional protection may be necessary.
-
Respirator: If there is any risk of generating dust outside of a fume hood, or if the ventilation is compromised, a NIOSH-approved respirator is required.[2] A half-mask or full-face respirator with organic vapor and particulate (P100) cartridges should be used. All respirator users must be part of a formal respiratory protection program that includes fit-testing and training.[9]
Procedural Workflow: Safe Handling from Start to Finish
The sequence of donning, doffing, and disposing of PPE is a critical procedure designed to prevent cross-contamination.
Caption: Sequential workflow for donning, handling, and doffing PPE.
Step-by-Step Protocol
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, waste containers) is already inside.
-
Donning (Putting On PPE):
-
Don the first pair of nitrile gloves.
-
Don your lab coat and apron.
-
Don the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don your chemical splash goggles, followed by the full-face shield.
-
-
Handling: Perform all manipulations of the chemical deep within the fume hood with the sash at the lowest practical height.
-
Decontamination and Doffing (Removing PPE): This is a critical step to avoid contaminating yourself and your workspace.
-
Step 1: While still wearing all other PPE, remove the outer, contaminated gloves by peeling them off without touching the outer surface. Dispose of them immediately in a designated hazardous waste container.
-
Step 2: Remove the face shield and goggles.
-
Step 3: Remove the lab coat or apron, turning it inside out as you remove it to contain any surface contamination.
-
Step 4: Remove the inner pair of gloves.
-
Step 5: Immediately and thoroughly wash your hands with soap and water.
-
Emergency Procedures & Disposal
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Waste Disposal: All materials contaminated with 2-(aminomethyl)-N,N-dimethylpyridin-3-amine, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.[2][6] Use designated, sealed, and clearly labeled waste containers. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety office.
References
- Chemical Label for 2-(aminomethyl)-N,N-dimethylpyridin-3-amine. Source: Google Cloud.
- Safety Data Sheet for 4-(Dimethylamino)pyridine. Source: Thermo Fisher Scientific.
- Safety Data Sheet for N,N-Dimethylpyridin-4-amine. Source: Sigma-Aldrich.
- Safety Data Sheet for 2-(Methylamino)pyridine. Source: Fisher Scientific.
- Safety Data Sheet for a rel
- Personal Protective Equipment (PPE). Source: CHEMM.
- Personal Protective Equipment. Source: US EPA.
- Chemical Safety: Personal Protective Equipment. Source: University of California, San Francisco.
- Safety Data Sheet for 3-(Aminomethyl)pyridine. Source: Fisher Scientific.
- Safety Data Sheet for 4-(Dimethylamino)pyridine. Source: Fisher Scientific.
- p-DIMETHYL AMINO PYRIDINE Material Safety D
- Safety Data Sheet for 4-DIMETHYLAMINOPYRIDINE. Source: Spectrum Chemical.
- Safety Data Sheet for 4-Dimethylaminopyridine. Source: Thermo Fisher Scientific.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
